![molecular formula C19H20FN3O3S B2765280 N-[3-[3-(4-fluorophenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide CAS No. 851718-65-5](/img/structure/B2765280.png)
N-[3-[3-(4-fluorophenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides are known for their antibiotic properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further connected to a propanoyl and a dihydropyrazolyl group . The fluorine atom on the phenyl ring would likely influence the electronic properties of the molecule.Chemical Reactions Analysis
As a sulfonamide, this compound might undergo reactions typical for this class of compounds, such as hydrolysis under acidic or basic conditions. The presence of the fluorine atom might also make the phenyl ring more reactive towards electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfonamide group might increase its solubility in water, while the fluorine atom might increase its lipophilicity .Scientific Research Applications
Anticancer Activity
The compound, being a fluorinated pyrazole, has been found to exhibit anticancer activity against breast cancer cell lines . It has been synthesized via a two-step reaction, and molecular docking studies have shown that its binding affinity to the human estrogen alpha receptor (ERα) was close to 4-OHT, a native ligand .
Antimicrobial Activity
Fluorinated pyrazoles, including the compound , have been reported to have antimicrobial properties . This makes them potentially useful in the development of new antimicrobial drugs.
Anti-inflammatory Activity
The compound may also have anti-inflammatory properties . This could make it useful in the treatment of conditions characterized by inflammation.
Antioxidant Activity
The compound has been reported to have antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Functions
Fluorinated pyrazoles, including the compound , have been reported to have analgesic (pain-relieving) functions . This could make them potentially useful in the development of new pain relief medications.
Antiviral Activity
While specific antiviral activity for this compound has not been reported, related compounds have shown promising antiviral properties . This suggests potential for further research in this area for the compound.
Fluorescent Probe Applications
Although the specific compound “F0621-0524” was not found in the context of fluorescent probes, related compounds have been used in the design, synthesis, and application of fluorescent probes . These probes are sensitive, selective, and non-toxic in detection, providing solutions in biomedical, environmental monitoring, and food safety applications.
Magneto-Optical Applications
While the specific compound “F0621-0524” was not found in the context of magneto-optical applications, related fluorinated compounds have been used in the research and applications of fluoride magneto-optical crystals . These crystals are required to ensure the unidirectional propagation of light, thereby maintaining the stable and efficient operation of the optical system.
Mechanism of Action
Target of Action
It is known that many indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that many indole derivatives interact with their targets by binding to them, which can result in a variety of changes depending on the specific target and the nature of the interaction .
Biochemical Pathways
It is known that many indole derivatives can affect a variety of biochemical pathways due to their ability to bind to multiple receptors . The downstream effects of these interactions can vary widely depending on the specific pathways involved.
Result of Action
It is known that many indole derivatives can have a variety of effects at the molecular and cellular level due to their ability to interact with multiple targets .
properties
IUPAC Name |
N-[3-[3-(4-fluorophenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3S/c1-3-19(24)23-18(13-7-9-15(20)10-8-13)12-17(21-23)14-5-4-6-16(11-14)22-27(2,25)26/h4-11,18,22H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKWXHKROOKFRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[3-(4-fluorophenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-chlorobenzyl)-5-(3-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2765197.png)
![N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2765199.png)

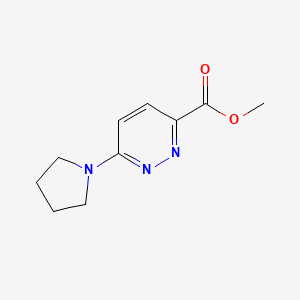
![Ethyl 1-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]piperidine-4-carboxylate](/img/structure/B2765207.png)
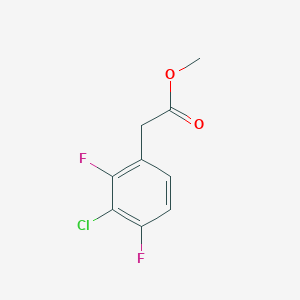

![Ethyl 2-[2-(3-phenylpropanoylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2765212.png)

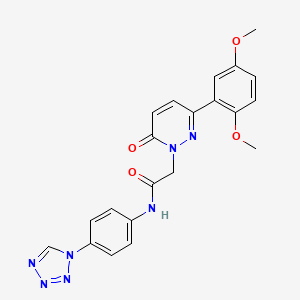
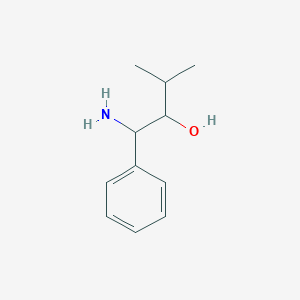
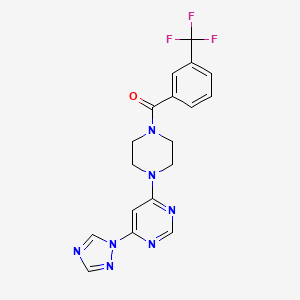
![N-(6-acetyl-2H-1,3-benzodioxol-5-yl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2765220.png)